Phenol, 2-[(2-pyridinylmethylene)amino]-
Description
Properties
CAS No. |
3860-58-0 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethylideneamino)phenol |
InChI |
InChI=1S/C12H10N2O/c15-12-7-2-1-6-11(12)14-9-10-5-3-4-8-13-10/h1-9,15H |
InChI Key |
FPPQFGIAWXHDFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC=CC=N2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Phenol, 4-[(2-Pyridinylmethylene)amino]- (Para-Isomer)
- Structure: The pyridine-imine group is attached to the phenol ring at the para position.
- Applications : Often used in synthesizing coordination polymers due to its linear geometry .
Phenol, 2-[[(4-Methyl-2-Pyridinyl)imino]methyl]-
- Structure : Features a methyl group on the pyridine ring (C₁₃H₁₂N₂O, CAS 21951-36-0).
- Properties :
- Molecular Weight : 212.25 g/mol
- Density : 1.297 g/cm³
- Boiling Point : 390.4°C
- LogP : 2.85 (indicating moderate lipophilicity)
Glycoconjugated Palladium(II) Complex
- Structure: [PdCl₂(L)], where L = 2-deoxy-2-[(2-pyridinylmethylene)amino]-α-D-glucopyranose.
- Properties :
Physicochemical Properties Comparison
Preparation Methods
Reaction Mechanism and Conditions
The synthesis of Phenol, 2-[(2-pyridinylmethylene)amino]- proceeds through a Schiff base formation mechanism. In this reaction, the primary amine group of 2-aminopyridine nucleophilically attacks the carbonyl carbon of salicylaldehyde, followed by dehydration to form the imine bond (). The solvent-free mechanochemical approach eliminates the need for organic solvents, aligning with green chemistry principles.
Key Reaction Parameters:
-
Reactants: Equimolar quantities of 2-aminopyridine (1 mmol) and salicylaldehyde (1 mmol).
-
Conditions: Neat (no solvent), room temperature (20°C), reaction time of 10 minutes.
-
Catalyst: None required.
-
Workup: Recrystallization from dilute aqueous ethanol.
The absence of solvent reduces energy consumption and waste generation, while mechanical grinding enhances reaction kinetics by increasing interfacial contact between reactants.
Procedural Details
The synthesis is conducted in a porcelain mortar, where solid 2-aminopyridine and salicylaldehyde are ground vigorously with a pestle. The mixture becomes sticky within minutes, indicating progressive imine bond formation. Reaction completion is monitored via thin-layer chromatography (TLC), with the product exhibiting distinct retention factors compared to reactants. Post-reaction, the crude product is recrystallized from a 1:1 ethanol-water mixture to yield pure crystals.
Table 1: Optimized Synthesis Parameters
| Parameter | Value/Description |
|---|---|
| Reactants | 2-Aminopyridine, salicylaldehyde |
| Molar Ratio | 1:1 |
| Solvent | None (neat conditions) |
| Temperature | 20°C |
| Reaction Time | 10 minutes |
| Yield | 96% |
| Purification | Recrystallization (aqueous ethanol) |
Comparative Analysis of Synthetic Methodologies
Advantages of Mechanochemical Synthesis
The solvent-free method offers distinct advantages:
-
Efficiency: The reaction completes in 10 minutes, significantly faster than traditional methods.
-
Sustainability: Eliminates solvent use, reducing toxic waste and aligning with green chemistry goals.
-
Cost-Effectiveness: Lower energy requirements due to ambient temperatures and absence of reflux setups.
-
Purity: Recrystallization from aqueous ethanol yields high-purity product without column chromatography.
Characterization and Quality Control
Spectroscopic Confirmation
The product is characterized using Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR). The FTIR spectrum typically shows:
(400 MHz, DMSO-) exhibits:
Yield Optimization and Scalability
The 96% yield achieved under mechanochemical conditions is notably high. Scaling this reaction for industrial production would require:
-
Automated grinding systems to maintain consistency.
-
Controlled humidity to prevent reactant clumping.
-
Batch-wise recrystallization to ensure uniform crystal size.
Environmental and Industrial Implications
The solvent-free synthesis of Phenol, 2-[(2-pyridinylmethylene)amino]- exemplifies sustainable chemistry. Industries seeking to minimize their carbon footprint could adopt this method for Schiff base production. Future research could explore catalytic enhancements or microwave-assisted mechanochemistry to further reduce reaction times.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Phenol, 2-[(2-pyridinylmethylene)amino]-, and how can structural purity be validated?
- Methodology :
- Synthesis : Condensation reactions between 2-aminophenol and 2-pyridinecarboxaldehyde derivatives under reflux in ethanol or methanol, followed by purification via column chromatography or recrystallization (e.g., ethyl acetate/hexane systems) .
- Purity Validation :
- NMR Spectroscopy : Use and NMR to confirm proton environments and carbon frameworks. For example, aromatic protons near the pyridine ring typically resonate at δ 7.5–8.5 ppm, while the imine (C=N) group appears as a singlet near δ 8.2–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy < 5 ppm .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- UV-Vis Spectroscopy : Identify π→π* transitions in the aromatic and imine systems (e.g., λmax ~270–320 nm) .
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths (e.g., C=N ~1.28 Å) and angles to confirm coordination geometry in metal complexes. SHELX programs (e.g., SHELXL for refinement) are standard for crystallographic analysis .
- Data Table :
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| C=N | 1.28 | 120.5 |
| Zn–N | 2.05 | 109.3 |
| (Example from Zn(II) complex studies ) |
Advanced Research Questions
Q. How does the compound’s electronic structure influence its coordination behavior with transition metals?
- Methodology :
- Experimental : Synthesize Zn(II), Cu(II), or Fe(II) complexes and analyze via SC-XRD to determine octahedral or tetrahedral geometries. The pyridine nitrogen and imine group act as bidentate ligands, with bond lengths sensitive to metal electronegativity .
- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR signal overlap)?
- Methodology :
- 2D NMR Techniques : Use COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to assign overlapping aromatic protons .
- SC-XRD : Definitive structural confirmation when spectroscopic data is ambiguous. For example, disordered high-chlorate anions in crystal structures were resolved using SHELXL’s PART instruction .
Q. What computational approaches are suitable for studying substituent effects on pharmacological activity?
- Methodology :
- Molecular Docking : Simulate interactions with biological targets (e.g., intestinal receptors for laxative activity in bisacodyl derivatives). AutoDock Vina or Schrödinger Suite can model binding affinities .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends. For example, electron-withdrawing groups on the pyridine ring may enhance metabolic stability .
Q. How do reaction conditions (e.g., solvent, temperature) impact the compound’s stability during organometallic reactions?
- Methodology :
- Kinetic Studies : Monitor degradation via HPLC under varying conditions (e.g., polar aprotic solvents like DMF stabilize intermediates at 80–110°C) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C common for aromatic-imine systems) .
Key Considerations for Experimental Design
- Contradiction Analysis : Cross-validate NMR and XRD data when synthesizing polymorphs or tautomers. For example, keto-enol tautomerism in imine-linked systems may produce divergent spectra .
- Advanced Characterization : Combine SC-XRD with spectroscopic data to resolve structural ambiguities, particularly in metal-coordinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
